Regioselectivity Reversal Compared to 2-Vinylpyridine in Nitrone Cycloadditions
In a direct head-to-head comparison of alkenylazaarenes as dipolarophiles in a 1,3-dipolar cycloaddition with a C-phenyl-N-methyl nitrone, 1-ethenylisoquinoline demonstrates a complete reversal of regioselectivity compared to 2-vinylpyridine under identical, catalyst-free conditions. This difference is not trivial; it results in the formation of distinct regioisomers, thereby enabling access to different chemical space [1].
| Evidence Dimension | Regioselectivity (ratio of 4-substituted to 5-substituted isoxazolidine product) |
|---|---|
| Target Compound Data | Ratio of 1:1.1 (near equimolar mixture of regioisomers) |
| Comparator Or Baseline | 2-Vinylpyridine: Ratio of 1:>20 (strong preference for the 5-substituted regioisomer) |
| Quantified Difference | The selectivity ratio changes from strongly favoring one isomer (>20:1) with 2-vinylpyridine to a near 1:1 mixture with 1-ethenylisoquinoline, a ~20-fold difference in the product distribution. |
| Conditions | Reaction of dipolarophile with C-phenyl-N-methyl nitrone in toluene at 80 °C for 48 hours. |
Why This Matters
This quantifiable difference in regioselectivity is critical for scientific selection, as it determines the exact isomeric structure of the product, which is the single most important factor for biological activity and further synthetic planning.
- [1] Tong, M., Zhang, Y., Qin, C., Fu, Y., Liu, Y., Li, H., & Wang, W. (2018). Alkenylazaarenes as dipolarophiles in 1,3-dipolar cycloaddition of nitrones: regioselectivity-switchable and highly diastereoselective synthesis of multisubstituted isoxazolidines. Organic Chemistry Frontiers, 5(20), 2945-2951. View Source
